4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one
Description
This compound features a 1,4-diazepane core substituted with a 2,4-dichlorobenzyl group at the 4-position and a trifluorobut-3-en-2-one moiety. Though specific biological data for this compound is absent in the provided evidence, structurally related diazepane derivatives exhibit diverse pharmacological activities, such as PARP1 inhibition () .
Properties
IUPAC Name |
(E)-4-[4-[(2,4-dichlorophenyl)methyl]-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2F3N2O/c17-13-3-2-12(14(18)10-13)11-23-6-1-5-22(8-9-23)7-4-15(24)16(19,20)21/h2-4,7,10H,1,5-6,8-9,11H2/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQZDDIGGMFERI-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C=CC(=O)C(F)(F)F)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)/C=C/C(=O)C(F)(F)F)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,4-dichlorobenzyl chloride with a diazepane derivative under controlled conditions to form the intermediate 4-(2,4-dichlorobenzyl)-1,4-diazepane. This intermediate is then reacted with 1,1,1-trifluorobut-3-en-2-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The dichlorobenzyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Varied Benzyl Substituents
Compounds with modified benzyl groups on the 1,4-diazepane core demonstrate how substituents impact physicochemical properties:
Key Observations :
- The dichlorobenzyl group is recurrent in analogues, suggesting its role in enhancing lipophilicity and binding interactions.
- The trifluorobut-en-one group in the target compound distinguishes it from analogues with hydroxyl () or carbothioamide () termini, which may alter solubility and metabolic pathways.
Functional Group Variations in Diazepane Derivatives
Trifluoromethyl vs. Fluorophenyl Groups
- 4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]-1(2H)-phthalazinone: Features a phthalazinone ring and fluorine substituent, contributing to PARP1 inhibition () . The absence of a trifluoromethyl group here highlights the target compound’s unique electronic profile.
Carbothioamide vs. Ethanone Moieties
- The carbothioamide group in ’s compound (C20H22Cl3N3S) may enhance hydrogen-bonding interactions compared to the ethanone group in .
Molecular Weight and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not Provided | - | Trifluorobut-en-one, dichlorobenzyl |
| 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethanol | C14H20Cl2N2O | 303.23 | Ethanol, dichlorobenzyl |
| 1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one | C13H18FN3O | 251.3 | Ethanone, fluorophenyl |
| N1-(5-chloro-2-methylphenyl)-4-(2,4-dichlorobenzyl)-1,4-diazepane-1-carbothioamide | C20H22Cl3N3S | 458.83 | Carbothioamide, dichlorobenzyl |
Analysis :
Biological Activity
Overview
4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one is a synthetic compound with notable biological activities. This compound is part of the diazepane family and has been researched for its potential therapeutic applications, particularly in oncology and immunology. Its unique molecular structure contributes to its interaction with various biological targets.
Chemical Structure and Properties
The compound's IUPAC name is (E)-4-[4-[(2,4-dichlorophenyl)methyl]-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one. The presence of the diazepane ring and the dichlorobenzyl group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17Cl2F3N2O |
| Molecular Weight | 363.22 g/mol |
| CAS Number | 646455-44-9 |
The biological activity of this compound may be attributed to several mechanisms:
1. Interaction with Cellular Targets:
- It has been shown to interact with various receptors and enzymes, influencing cellular signaling pathways. The binding affinity to specific targets can lead to modulation of physiological responses.
2. Induction of Apoptosis:
- Research indicates that compounds with similar structures can induce apoptosis in T-cells through mechanisms that do not involve mitochondrial dysfunction. This suggests a potential application in cancer therapy where selective targeting of malignant cells is crucial .
3. Antimicrobial Activity:
- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
Case Studies
Several studies have explored the biological activity of related compounds in the diazepane family:
- Cytotoxicity in T-cells: A study identified that certain benzodiazepine derivatives exhibit selective cytotoxicity against transformed T-cells. The presence of an electron-rich moiety on the aromatic ring was critical for enhancing potency .
- Neuroprotective Effects: Another investigation demonstrated that related compounds could protect dopaminergic cells from neurotoxic agents, suggesting potential applications in neurodegenerative diseases .
Biological Assays
Various assays have been employed to evaluate the biological activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
